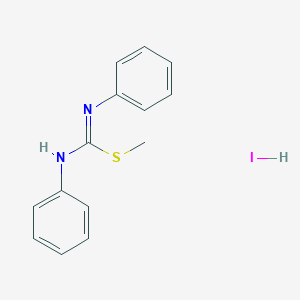
methyl N,N'-diphenylcarbamimidothioate hydroiodide
Cat. No. B8558379
M. Wt: 370.25 g/mol
InChI Key: ZYCHEMHXGHGFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03961056
Procedure details


A mixture of 22.8 gm. (0.1 mole) of thiocarbanilide and 17 gm. (0.12 mole) of methyl iodide in 400 ml. of ethanol is heated at reflux for 6 hours. The solvent is evaporated and residue is crystallized from ethyl acetate; 29 gm. (78%), m.p. 155°-156°.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[S:9])=[CH:3][CH:2]=1.[CH3:17][I:18]>C(O)C>[IH:18].[CH3:17][S:9][C:8](=[N:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 22.8 gm
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
residue is crystallized from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
I.CSC(NC1=CC=CC=C1)=NC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
